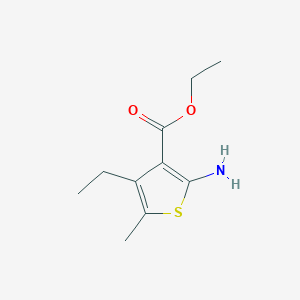

Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-4-7-6(3)14-9(11)8(7)10(12)13-5-2/h4-5,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQVIZSBIABXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OCC)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350107 | |

| Record name | ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82546-91-6 | |

| Record name | ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. The synthesis is achieved through the well-established Gewald three-component reaction. This document outlines the reaction mechanism, a detailed experimental protocol, and expected characterization data based on analogous compounds.

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] The Gewald reaction, a one-pot synthesis involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst, stands as one of the most efficient methods for preparing these scaffolds.[2][3] This guide focuses on the specific synthesis of this compound, utilizing 2-pentanone as the ketone component.

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via the Gewald reaction mechanism. The process is initiated by a Knoevenagel condensation between the ketone (2-pentanone) and the active methylene compound (ethyl cyanoacetate), catalyzed by a base (e.g., morpholine or diethylamine). This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.

Caption: Reaction pathway for the Gewald synthesis.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of various 2-aminothiophene derivatives.[4] Optimization may be required for this specific substrate.

Materials:

-

2-Pentanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or Diethylamine)

-

Ethanol (or Methanol)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pentanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol).

-

Add ethanol (30 mL) as the solvent.

-

With continuous stirring, slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.

-

After the addition is complete, stir the reaction mixture at 45 °C for 3 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is then collected by filtration.

-

Wash the crude product with cold ethanol.

-

Recrystallize the product from ethanol to obtain the purified this compound.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for Analogous 2-Aminothiophenes

| Ketone | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Acetone | Ethyl 2-amino-4-methylthiophene-3-carboxylate | Diethylamine | Ethanol | 50 | 3 | 85 | [5] |

| Acetylacetone | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Diethylamine | Ethanol | Reflux | 3 | 52 | [6] |

| Various | Various 2-aminothiophene-3-carboxylates | Morpholine | Methanol | 45 | 3 | 70-85 | [4] |

Table 2: Physical and Spectroscopic Data for Analogous 2-Aminothiophenes

| Compound | Molecular Formula | M.p. (°C) | IR (KBr, cm⁻¹) (NH₂ stretch) | ¹H NMR (δ, ppm) | Reference |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | C₈H₁₁NO₂S | 76-79 | Not specified | 6.07 (s, 2H, NH₂), 4.29 (q, 2H), 2.28 (s, 3H), 1.35 (t, 3H) | [5] |

| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | C₁₀H₁₃NO₃S | 162-164 | 3408, 3294 | 8.00 (s, 2H, NH₂), 4.19 (q, 2H), 2.59 (s, 3H), 2.27 (s, 3H), 1.27 (t, 3H) (in DMSO-d₆) | [4][6] |

| 2-Ethyl-4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | C₁₀H₁₃NO₄S | 117-119 | 3408, 3310 | 7.93 (s, 2H, NH₂) (in DMSO-d₆) | [4] |

Note: The spectroscopic data for the target compound, this compound, is expected to show characteristic peaks for the amino group (¹H NMR: broad singlet, IR: two bands around 3300-3500 cm⁻¹), the ethyl ester group, and the ethyl and methyl substituents on the thiophene ring.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

Conclusion

The Gewald reaction provides a straightforward and efficient method for the synthesis of this compound. By following the outlined protocol, researchers can reliably produce this valuable heterocyclic compound. While specific analytical data for the title compound is not extensively published, the provided data for analogous structures serves as a reliable guide for characterization. Further optimization of reaction conditions may lead to improved yields and purity.

References

- 1. ijpbs.com [ijpbs.com]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Gewald reaction, with a specific focus on the synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene of interest in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols, and key quantitative data, offering a practical resource for laboratory synthesis.

Introduction to the Gewald Reaction

The Gewald reaction is a versatile and widely utilized multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][2] Discovered by Karl Gewald in 1966, this one-pot synthesis involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[1] The reaction is renowned for its operational simplicity, the ready availability of starting materials, and its ability to generate a diverse library of thiophene derivatives, which are significant scaffolds in many biologically active compounds.

The target molecule, this compound, is synthesized via the Gewald reaction using pentan-3-one as the ketone component, ethyl cyanoacetate as the active methylene compound, and elemental sulfur.

Reaction Mechanism and Pathway

The generally accepted mechanism of the Gewald reaction proceeds through three main stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (pentan-3-one) and the α-cyanoester (ethyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[1]

-

Sulfur Addition: Elemental sulfur is then added to the α-carbon of the unsaturated nitrile intermediate. The precise mechanism of this addition is not fully elucidated but is a critical step in the formation of the thiophene ring.

-

Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene product.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for Gewald reactions producing similar 2-aminothiophene structures. While a specific yield for this compound is not explicitly documented in the reviewed literature, the data from analogous reactions provide a reasonable expectation for synthesis outcomes.

Table 1: Reactant and Catalyst Stoichiometry

| Reactant/Catalyst | Molar Ratio (relative to Ketone) |

| Ketone (e.g., Pentan-3-one) | 1.0 |

| Ethyl Cyanoacetate | 1.0 - 1.1 |

| Elemental Sulfur | 1.0 - 1.2 |

| Base (e.g., Morpholine, Diethylamine) | 0.1 - 1.0 |

Table 2: Typical Reaction Conditions and Yields for Analogous Syntheses

| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetone | Diethylamine | Ethanol | 50 | 3 | 85 | [3][4] |

| Acetylacetone | Diethylamine | Ethanol | Reflux | 3 | 52 | [5] |

| Various Ketones | Morpholine | Methanol | 45 | 3 | 70-85 | [6] |

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of this compound based on established Gewald reaction procedures for similar acyclic ketones.

Materials and Reagents

-

Pentan-3-one

-

Ethyl cyanoacetate

-

Elemental sulfur (powder)

-

Morpholine (or Diethylamine)

-

Ethanol (absolute)

-

Methanol

-

Deionized water

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Synthetic Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentan-3-one (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol).

-

Solvent Addition: To the flask, add 100 mL of absolute ethanol.

-

Catalyst Addition: Slowly add morpholine (0.1 mol) to the stirred mixture at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 45-55 °C) and maintain for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash the crude product with cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to obtain the purified this compound.

Conclusion

The Gewald reaction remains a cornerstone of heterocyclic synthesis, providing a straightforward and efficient route to a wide array of substituted 2-aminothiophenes. This guide offers a comprehensive overview of the synthesis of this compound, presenting the underlying mechanism, typical quantitative data, and a detailed experimental protocol. By following the outlined procedures, researchers and drug development professionals can effectively synthesize this and related compounds for further investigation and application.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Formation of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. The core of this synthesis is the well-established Gewald aminothiophene synthesis, a one-pot multicomponent reaction. This document details the underlying reaction mechanism, provides a representative experimental protocol, and tabulates expected quantitative and spectroscopic data based on closely related analogues. The logical relationships of the reaction pathway are visualized using a process flow diagram.

Introduction

Substituted 2-aminothiophenes are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science, serving as essential building blocks for a wide array of biologically active molecules and functional materials. The title compound, this compound, is synthesized via the Gewald reaction, a versatile and efficient method for the preparation of this scaffold.[1][2] The reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][2]

Reaction Mechanism: The Gewald Synthesis

The formation of this compound proceeds through the Gewald reaction mechanism.[3] The specific reactants for this target molecule are butan-2-one, ethyl cyanoacetate, and elemental sulfur. The reaction is typically catalyzed by a secondary or tertiary amine, such as morpholine or diethylamine.[4][5]

The mechanism can be described in three main stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between butan-2-one and ethyl cyanoacetate. The base abstracts a proton from the α-carbon of ethyl cyanoacetate, forming a carbanion which then attacks the carbonyl carbon of butan-2-one. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-methylpent-2-enoate.[3]

-

Michael Addition of Sulfur: Elemental sulfur, likely in the form of a reactive polysulfide species in the presence of the amine catalyst, undergoes a Michael addition to the β-carbon of the unsaturated nitrile intermediate. This step results in the formation of a sulfur-adduct.[3]

-

Intramolecular Cyclization and Tautomerization: The sulfur-adduct then undergoes an intramolecular cyclization. The sulfur atom attacks the cyano group, leading to the formation of a five-membered thiophene ring. A subsequent tautomerization of the resulting imine intermediate yields the stable aromatic 2-aminothiophene product.[3]

Reaction Scheme:

Caption: Overall workflow of the Gewald synthesis.

Experimental Protocol

Materials:

-

Butan-2-one

-

Ethyl cyanoacetate

-

Elemental Sulfur

-

Morpholine (or Diethylamine)

-

Ethanol (or Methanol)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred mixture of butan-2-one (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in ethanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at a temperature of 35-40 °C.[4]

-

After the addition is complete, stir the reaction mixture at 45 °C for 3 hours.[4]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.[6]

Quantitative Data

The following table summarizes the expected quantitative data for this compound, extrapolated from data for analogous compounds.

| Parameter | Expected Value | Reference for Analogue |

| Yield | 70-85% | [4] |

| Melting Point (°C) | Not available | - |

| Molecular Formula | C10H15NO2S | - |

| Molecular Weight ( g/mol ) | 213.30 | - |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound, based on the analysis of closely related structures like Ethyl 2-amino-4-methylthiophene-3-carboxylate and Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[6][7]

Infrared (IR) Spectroscopy

| Wavenumber (cm-1) | Assignment | Reference for Analogue |

| 3450-3300 | N-H stretching (amine) | [4] |

| 2980-2930 | C-H stretching (aliphatic) | [4] |

| 1670-1650 | C=O stretching (ester) | [4][7] |

| 1600-1580 | N-H bending (amine) | |

| 1550-1450 | C=C stretching (aromatic) | [4] |

| 1270-1250 | C-O stretching (ester) | [4][7] |

1H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl3, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference for Analogue |

| ~6.0 | br s | 2H | -NH2 | [6] |

| ~4.25 | q | 2H | -OCH2CH3 | [6] |

| ~2.5 | q | 2H | -CH2CH3 (at C4) | Predicted |

| ~2.2 | s | 3H | -CH3 (at C5) | [6] |

| ~1.35 | t | 3H | -OCH2CH3 | [6] |

| ~1.1 | t | 3H | -CH2CH3 (at C4) | Predicted |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl3, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Reference for Analogue |

| ~166 | C=O (ester) | [6] |

| ~164 | C2 (thiophene ring) | [6] |

| ~140 | C4 (thiophene ring) | Predicted |

| ~115 | C5 (thiophene ring) | Predicted |

| ~105 | C3 (thiophene ring) | [6] |

| ~60 | -OCH2CH3 | [6] |

| ~20 | -CH2CH3 (at C4) | Predicted |

| ~14 | -OCH2CH3 | [6] |

| ~13 | -CH3 (at C5) | Predicted |

| ~12 | -CH2CH3 (at C4) | Predicted |

Logical Relationships and Workflow

The synthesis of this compound via the Gewald reaction follows a logical progression from starting materials to the final product through key intermediates. This workflow is depicted in the following diagram.

Caption: Experimental workflow for the synthesis.

Conclusion

The Gewald reaction provides a robust and efficient pathway for the synthesis of this compound. This in-depth guide has detailed the reaction mechanism, provided a representative experimental protocol, and summarized the expected quantitative and spectroscopic data based on closely related analogues. The provided diagrams illustrate the core reaction pathway and the experimental workflow, offering a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis. Further experimental work is required to determine the precise quantitative and spectroscopic data for the title compound.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. ijpbs.com [ijpbs.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific experimental characterization data for Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. The following guide provides a detailed experimental protocol for its synthesis based on the well-established Gewald reaction for analogous 2-aminothiophenes. The characterization data presented is for the closely related analog, Ethyl 2-amino-4-methylthiophene-3-carboxylate , and is intended to serve as a reference point for the expected analytical results of the target compound.

Introduction

This compound is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. These compounds are key intermediates in the synthesis of various fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which have demonstrated potential as anti-inflammatory, antimicrobial, and anticancer agents. The characterization of this specific derivative is crucial for its potential application in drug discovery and materials science.

Synthesis

The synthesis of this compound can be achieved via the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (2-butanone), an active methylene nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Synthesis Pathway

The proposed synthesis follows the established mechanism of the Gewald reaction. The initial step is a Knoevenagel condensation between 2-butanone and ethyl cyanoacetate. This is followed by the addition of sulfur to the α,β-unsaturated nitrile intermediate, which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene product.

Caption: Proposed Gewald synthesis pathway for this compound.

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of this compound based on established procedures for similar compounds.[1]

Materials

-

2-Butanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like diethylamine or piperidine)

-

Methanol or Ethanol

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and equipment

Synthesis Procedure

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

-

With stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C.

-

After the addition is complete, heat the reaction mixture to 45 °C and continue stirring for 3 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated crude product is collected by filtration and washed with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol or by silica gel column chromatography using a hexane-ethyl acetate solvent system.

Characterization Data (of a Close Analog)

As previously stated, specific experimental data for the title compound is not available. The following tables summarize the characterization data for Ethyl 2-amino-4-methylthiophene-3-carboxylate .

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₁₁NO₂S |

| Molecular Weight | 185.25 g/mol |

| Appearance | Yellow crystals |

| Melting Point | 76–79 °C |

| ESI-MS (m/z) | Calculated for C₈H₁₁NO₂S: 185.05; Found [M+H]⁺: 186.15[2] |

¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.07 | s | 2H | -NH₂ |

| 5.82 | s | 1H | Thiophene-H |

| 4.29 | q | 2H | -OCH₂CH₃ |

| 2.28 | s | 3H | -CH₃ (at C4) |

| 1.35 | t | 3H | -OCH₂CH₃ |

Source:[2]

¹³C NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 166.13 | C=O (ester) |

| 164.17 | C2 (thiophene) |

| 136.71 | C4 (thiophene) |

| 106.72 | C5 (thiophene) |

| 102.85 | C3 (thiophene) |

| 59.54 | -OCH₂CH₃ |

| 18.40 | -CH₃ (at C4) |

| 14.40 | -OCH₂CH₃ |

Source:[2]

Characterization Workflow

A standard workflow for the characterization of the synthesized compound would involve a series of analytical techniques to confirm its identity and purity.

Caption: Standard workflow for the characterization of a synthesized organic compound.

Conclusion

References

Spectroscopic Analysis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate: A Technical Overview

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic properties, experimental protocols for their acquisition, and a general workflow for the analysis of substituted 2-aminothiophene derivatives.

Predicted Spectroscopic Data of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

While specific data is unavailable, the spectroscopic features of this compound can be predicted based on the analysis of Ethyl 2-amino-4-methylthiophene-3-carboxylate. The primary differences would be the presence of signals corresponding to the additional ethyl group at the C4 position and the methyl group at the C5 position of the thiophene ring.

Spectroscopic Data of Ethyl 2-amino-4-methylthiophene-3-carboxylate

The following tables summarize the available quantitative spectroscopic data for Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 6.07 | s | 2H | NH₂ | [1] |

| 5.82 | s | 1H | H-5 (thiophene ring) | [1] |

| 4.29 | q | 2H | -OCH₂CH₃ | [1] |

| 2.28 | s | 3H | C4-CH₃ | [1] |

| 1.35 | t | 3H | -OCH₂CH₃ | [1] |

Solvent: CDCl₃, Frequency: 400 MHz

Expected Variations for the Target Compound:

-

The singlet at 5.82 ppm for the H-5 proton would be absent.

-

A new singlet for the C5-methyl group would appear, likely in the range of 2.2-2.5 ppm.

-

The singlet for the C4-methyl group would be replaced by signals for a C4-ethyl group: a quartet for the -CH₂- protons (likely around 2.5-2.8 ppm) and a triplet for the -CH₃ protons (likely around 1.1-1.3 ppm).

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference |

| 166.13 | C=O (ester) | [1] |

| 164.17 | C2 (thiophene ring) | [1] |

| 136.71 | C4 (thiophene ring) | [1] |

| 106.72 | C5 (thiophene ring) | [1] |

| 102.85 | C3 (thiophene ring) | [1] |

| 59.54 | -OCH₂CH₃ | [1] |

| 18.40 | C4-CH₃ | [1] |

| 14.40 | -OCH₂CH₃ | [1] |

Solvent: CDCl₃, Frequency: 400 MHz

Expected Variations for the Target Compound:

-

New signals for the C4-ethyl group (-CH₂- and -CH₃) and the C5-methyl group would be present.

-

The chemical shifts of the thiophene ring carbons would be altered due to the different substitution pattern.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3408, 3298 | N-H stretching (NH₂) | [2] |

| 2991 | C-H stretching (aliphatic) | [2] |

| 1670, 1609 | C=O stretching (ester) | [2] |

| 1587, 1510, 1440 | C=C stretching (thiophene ring) | [2] |

| 1253 | C-O stretching | [2] |

Technique: KBr disc

Expected Variations for the Target Compound:

-

The overall IR spectrum is expected to be similar, with characteristic peaks for the amino group, the ester carbonyl, and the thiophene ring. The C-H stretching region might show slight variations due to the presence of the additional ethyl and methyl groups.

Table 4: Mass Spectrometry Data

| m/z | Assignment | Reference |

| 186.15 | [M+H]⁺ | [1] |

Technique: ESI-MS

Expected Variations for the Target Compound:

-

The molecular weight of this compound is 213.30 g/mol . Therefore, the [M+H]⁺ ion would be expected at m/z 214.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for substituted 2-aminothiophene derivatives, based on the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker (300 or 400 MHz) or equivalent NMR spectrometer.

-

Sample Preparation: The compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: Spectra are recorded at the appropriate frequency (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Spectra are recorded at the appropriate frequency (e.g., 100 MHz). Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Galaxy series FTIR 5000.[2]

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet (KBr disc method).

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel thiophene derivative.

Caption: General workflow for the synthesis and spectroscopic analysis of thiophene derivatives.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For drug discovery and development professionals, the precise characterization of novel chemical entities is paramount. This technical guide focuses on the ¹H and ¹³C NMR spectral features of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate, a substituted aminothiophene derivative. Substituted 2-aminothiophenes are a significant class of heterocyclic compounds, frequently utilized as building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3][4] A thorough understanding of their spectral properties is crucial for synthesis confirmation, purity assessment, and structural elucidation.

This document outlines the predicted ¹H and ¹³C NMR chemical shifts and coupling patterns for the title compound. These predictions are informed by the analysis of structurally similar molecules. Furthermore, a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds is provided, alongside a logical workflow for NMR analysis.

Predicted NMR Data and Structural Assignments

The structure of this compound, with the proposed atom numbering for NMR assignment, is shown below.

References

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

An In-depth Technical Guide on the Crystal Structure of 2-Aminothiophene Derivatives

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth look into the crystal structure of 2-aminothiophene derivatives. These compounds are significant scaffolds in medicinal chemistry, appearing in molecules with a wide array of biological activities, including anti-inflammatory, antifungal, and anticancer properties.[1] A thorough understanding of their three-dimensional structure is crucial for structure-based drug design and the development of novel therapeutics.

The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[2][3] This multicomponent reaction is prized for its operational simplicity and the use of readily available starting materials.[2] The reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[3]

Experimental Protocol: Gewald Synthesis

This protocol outlines a general, one-pot procedure for the synthesis of 2-aminothiophene derivatives.

Materials:

-

α-Methylene ketone or aldehyde

-

Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)

-

Elemental sulfur (S₈)

-

Base (e.g., morpholine, piperidine, or triethylamine)

-

Solvent (e.g., ethanol, methanol, or DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvents (e.g., ethanol, or ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the ketone/aldehyde (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) to a suitable solvent.

-

Base Addition: Add the base (typically in catalytic or stoichiometric amounts) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (typically 50-80 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 1 to 5 hours.[4]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume can be reduced under vacuum, or the mixture can be poured into ice-water to induce precipitation.

-

Purification: Collect the crude solid product by filtration and wash it with a cold solvent (e.g., cold ethanol or water) to remove impurities. Further purify the product by recrystallization from an appropriate solvent system to obtain high-quality crystals suitable for analysis.[5]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6] The technique provides detailed information on bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding a compound's chemical and physical properties.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol provides a general workflow for SC-XRD analysis.

Equipment:

-

Single-crystal X-ray diffractometer equipped with a goniometer, X-ray source (e.g., Mo Kα, λ = 0.7107Å), and a detector.[7]

-

Cryosystem for low-temperature data collection.

-

High-resolution microscope.

-

Goniometer head with a mounting pin (e.g., glass fiber).[7]

Procedure:

-

Crystal Selection and Mounting: Under a microscope, select a well-formed, single crystal (typically 0.1-0.3 mm in size) free of visible defects.[8] Carefully mount the crystal onto the tip of a glass fiber on the goniometer head using a minimal amount of non-diffracting oil or epoxy.[6]

-

Data Collection:

-

Mount the goniometer head onto the diffractometer and center the crystal within the X-ray beam.[7]

-

Cool the crystal to a low temperature (commonly 100 K) to reduce thermal motion and improve diffraction data quality.

-

Perform an initial scan to determine the unit cell parameters and crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles while exposing it to the X-ray beam. The detector records the position and intensity of the diffracted X-rays.[9]

-

-

Data Processing:

-

Integrate the raw diffraction images to determine the intensity of each reflection.

-

Apply corrections for various experimental factors (e.g., Lorentz-polarization effects, absorption).

-

-

Structure Solution and Refinement:

-

The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and atomic model.[8]

-

The structural model is refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

-

-

Validation: The final structure is validated by checking for chemical sense, reasonable bond lengths and angles, and other quality metrics. The data is typically deposited in a crystallographic database.

Quantitative Crystallographic Data

The following tables summarize key crystallographic data for several 2-aminothiophene derivatives, providing a basis for structural comparison.

Table 1: Crystal Data and Structure Refinement Parameters for Selected 2-Aminothiophene Derivatives

| Parameter | (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone (Compound 1)[10][11] | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (Compound 2)[10][11] | Ethyl-2-amino-5,6,7,8-tetrahydro-4H-cyclo-hepta[b]thiophene-3-carboxylate (EACHT)[1] |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pna2₁ | P2₁/c | P2₁/c |

| a (Å) | 9.2080(4) | 10.6092(8) | 9.5956(3) |

| b (Å) | 14.0485(7) | 10.8355(8) | 9.5607(4) |

| c (Å) | 10.3826(6) | 11.1346(9) | 13.7226(7) |

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 98.643(6) | Not Reported |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | Not Reported | Not Reported | Not Reported |

| Z | Not Reported | Not Reported | 4 |

Table 2: Key Geometric and Hydrogen Bond Parameters

| Compound | Interaction | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| Compound 1 [12] | N2-H2A···O10 (intramolecular) | 0.85(3) | 2.03(3) | 2.667(4) | 131(3) |

| N2-H2B···O10 (intermolecular) | 0.85(3) | 1.99(3) | 2.832(3) | 173(3) | |

| Compound 2 [12] | N2-H2A···O10 (intramolecular) | 0.87(2) | 2.16(2) | 2.7785(19) | 127.8(17) |

| | N2-H2B···O10 (intermolecular) | 0.87(3) | 2.02(3) | 2.8750(19) | 169(2) |

D = Donor atom (N), H = Hydrogen, A = Acceptor atom (O)

A critical structural feature in many 2-aminothiophene derivatives is the presence of an intramolecular N-H···O=C hydrogen bond, which forms a six-membered planar ring and significantly influences the molecule's conformation.[10][11] Intermolecular hydrogen bonds also play a key role, often linking molecules into infinite chains within the crystal lattice.[10][11]

Experimental and Logical Workflow

The process of characterizing 2-aminothiophene derivatives follows a logical progression from chemical synthesis to detailed structural analysis. This workflow is essential for confirming the identity of the synthesized compound and understanding its structural properties.

Caption: Workflow from synthesis to structural elucidation of 2-aminothiophene derivatives.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. Gewald reaction - Wikipedia [en.wikipedia.org]

- 4. d-nb.info [d-nb.info]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. fiveable.me [fiveable.me]

- 9. youtube.com [youtube.com]

- 10. Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives | MDPI [mdpi.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

"physical and chemical properties of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate"

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

2-Aminothiophene derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science. Their versatile biological activities and utility as synthetic intermediates make them a subject of continuous investigation. This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and spectral characterization of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, a representative molecule for the requested Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate.

Physicochemical Properties

The properties of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are summarized below, offering insights into its general characteristics.

| Property | Value | Reference |

| Molecular Formula | C9H13NO2S | [1] |

| Molecular Weight | 199.26 g/mol | [1] |

| Appearance | Brown plates | [1] |

| Melting Point | Not explicitly stated for the dimethyl derivative, but related compounds have melting points in the range of 76-167 °C. For example, Ethyl 2-amino-4-methylthiophene-3-carboxylate has a melting point of 76–79°C.[2] | |

| Solubility | Soluble in ethanol.[1] |

Synthesis: The Gewald Reaction

The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.

General Reaction Scheme

The synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate proceeds via the Gewald reaction using 2-butanone, ethyl cyanoacetate, and sulfur.

Caption: Gewald reaction for the synthesis of the target compound.

Experimental Protocol

The following is a typical experimental protocol for the synthesis of 2-aminothiophene derivatives via the Gewald reaction.

Materials:

-

Appropriate ketone (e.g., 2-butanone for the dimethyl analogue)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Base catalyst (e.g., morpholine or diethylamine)

-

Solvent (e.g., ethanol or methanol)

Procedure:

-

To a stirred mixture of the ketone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent, slowly add the base catalyst (catalytic or stoichiometric amount) at room temperature or slightly elevated temperature (e.g., 35-40 °C).[3]

-

The reaction mixture is then heated and stirred for a specified period (e.g., 3 hours at 45 °C or reflux).[3][4]

-

Reaction progress can be monitored by thin-layer chromatography.[3]

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.[3][4]

-

The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization from a suitable solvent like ethanol.[1][3][4]

References

The Discovery of Novel 2-Aminothiophene Compounds: A Technical Guide for Drug Development Professionals

Introduction: The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Its versatile structure has been a cornerstone in the development of numerous therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of novel 2-aminothiophene compounds, with a focus on their potential as anticancer and anti-inflammatory agents, as well as their role as modulators of key signaling pathways.

Quantitative Biological Activity

The therapeutic potential of novel 2-aminothiophene derivatives is underscored by their potent activity in various in vitro assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds against various cancer cell lines and in assays measuring anti-inflammatory effects.

Anticancer Activity

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |

| SB-44 | Prostate (PC-3) | Cytotoxicity | < 35 | - | - |

| SB-83 | Prostate (PC-3) | Cytotoxicity | < 35 | - | - |

| SB-200 | Prostate (PC-3) | Cytotoxicity | 15.38 - 34.04 | - | - |

| SB-44 | Cervical (HeLa) | Cytotoxicity | < 35 | - | - |

| SB-83 | Cervical (HeLa) | Cytotoxicity | < 35 | - | - |

| SB-200 | Cervical (HeLa) | Cytotoxicity | 15.38 - 34.04 | - | - |

| 6CN14 | Cervical (HeLa) | MTT Assay | More potent than Doxorubicin | Doxorubicin | Not specified |

| 7CN09 | Cervical (HeLa) | MTT Assay | More potent than Doxorubicin | Doxorubicin | Not specified |

| 6CN14 | Pancreatic (PANC-1) | MTT Assay | More potent than Doxorubicin | Doxorubicin | Not specified |

| 7CN09 | Pancreatic (PANC-1) | MTT Assay | More potent than Doxorubicin | Doxorubicin | Not specified |

| Compound 5 | Hepatocellular (HepG-2) | VEGFR-2 Inhibition | 0.59 | Sorafenib | Not specified |

| Compound 21 | Hepatocellular (HepG-2) | VEGFR-2 Inhibition | 1.29 | Sorafenib | Not specified |

Anti-inflammatory Activity

| Compound ID | Cell Line | Assay Type | IC50 (µM) |

| THBT 3a | RAW 264.7 | NO Inhibition | > 50% inhibition at 50 µM |

| THBT 3b | RAW 264.7 | NO Inhibition | > 50% inhibition at 50 µM |

| THBT 2a | RAW 264.7 | NO Inhibition | > 50% inhibition at 50 µM |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for the synthesis of 2-aminothiophene compounds and for key biological assays used to evaluate their activity.

Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction

The Gewald reaction is a multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[1]

Materials:

-

α-Methylene carbonyl compound (e.g., cyclohexanone)

-

Active nitrile (e.g., malononitrile)

-

Elemental sulfur

-

Base (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or methanol)

Procedure:

-

To a stirred solution of the α-methylene carbonyl compound (1 equivalent) and the active nitrile (1 equivalent) in the chosen solvent, add elemental sulfur (1.1 equivalents).

-

Add the base (2 equivalents) dropwise to the mixture. An exothermic reaction may be observed.

-

Continue stirring the reaction mixture at room temperature for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Materials:

-

Human cancer cell lines (e.g., HeLa, PANC-1)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

2-Aminothiophene compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Treat the cells with various concentrations of the 2-aminothiophene compounds (e.g., 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24 or 48 hours.[2]

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vitro Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is used to measure nitrite levels in cell culture supernatants, which is an indicator of nitric oxide (NO) production by macrophages.[5][6]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

2-Aminothiophene compounds dissolved in DMSO

-

Griess reagent (equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL.[5]

-

Pre-treat the cells with various concentrations of the 2-aminothiophene compounds for 2 hours.[6]

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[5][6]

-

After incubation, collect 100 µL of the cell culture supernatant from each well.[5]

-

Add 100 µL of Griess reagent to each supernatant sample.[5]

-

Incubate the mixture at room temperature for 10 minutes, protected from light.[5]

-

Measure the absorbance at 540 nm using a microplate reader.[5]

-

Determine the nitrite concentration from a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which 2-aminothiophene compounds exert their biological effects is crucial for rational drug design and development. These compounds have been shown to modulate several key signaling pathways implicated in cancer and inflammation.

Gewald Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-aminothiophene derivatives.

In Vitro Biological Evaluation Workflow

This diagram outlines the typical workflow for assessing the anticancer and anti-inflammatory activity of newly synthesized compounds.

NRF2 Signaling Pathway in Anti-inflammatory Action

Certain 2-aminothiophene derivatives exert their anti-inflammatory effects by activating the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[7][8] Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to KEAP1. Upon stimulation by 2-aminothiophene compounds, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of anti-inflammatory and cytoprotective genes.

VEGFR-2/AKT Signaling Pathway in Anticancer Action

Some 2-aminothiophene derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[9][10] By inhibiting VEGFR-2, these compounds can block downstream signaling through the PI3K/AKT pathway, thereby inhibiting cancer cell proliferation, survival, and migration.

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is frequently dysregulated in various cancers. Some heterocyclic compounds, including those with scaffolds similar to 2-aminothiophenes, have been investigated as inhibitors of this pathway.[11][12][13] These inhibitors can interfere with different components of the pathway, ultimately preventing the nuclear translocation of β-catenin and the transcription of target genes involved in cell proliferation.

GLP-1R Signaling and CREB Phosphorylation

2-Aminothiophene derivatives have been identified as positive allosteric modulators (PAMs) of the Glucagon-like peptide-1 receptor (GLP-1R).[1][14][15] By enhancing the effect of GLP-1, these PAMs can potentiate downstream signaling, including the phosphorylation of CREB (cAMP response element-binding protein), which is involved in insulin secretion.[16]

References

- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. rsc.org [rsc.org]

- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]

Initial Biological Screening of Substituted Thiophenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted thiophenes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features allow for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. This technical guide provides an in-depth overview of the initial biological screening of substituted thiophenes, focusing on their evaluation for antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for key assays are provided, along with a curated summary of quantitative data to facilitate structure-activity relationship (SAR) studies.

Core Biological Activities and Screening Strategies

The thiophene scaffold is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of biological effects. The initial screening process typically involves a panel of in vitro assays designed to identify promising lead compounds for further development.

-

Antimicrobial Activity: Thiophene derivatives have been extensively investigated for their efficacy against a range of pathogenic bacteria and fungi.[1][2] The primary screening method for determining antimicrobial potential is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

-

Anticancer Activity: The search for novel anticancer agents has led to the exploration of numerous thiophene-based compounds.[4] These derivatives have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[4] The initial assessment of anticancer activity is typically performed using cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[5][6]

-

Anti-inflammatory Activity: Chronic inflammation is implicated in a multitude of diseases, and thiophene derivatives have emerged as potential anti-inflammatory agents.[7] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the biosynthesis of pro-inflammatory mediators.[7][8] In vitro assays that measure the inhibition of these enzymes are crucial for the initial screening of thiophenes with anti-inflammatory potential.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for a selection of substituted thiophene derivatives, providing a basis for comparative analysis and SAR studies.

Table 1: Antimicrobial Activity of Substituted Thiophenes (Minimum Inhibitory Concentration - MIC)

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| Thiophene 1 | Acinetobacter baumannii | 32 | |

| Thiophene 1 | Escherichia coli | 64 | |

| Thiophene 4 | Colistin-Resistant A. baumannii | 16 | [9] |

| Thiophene 4 | Colistin-Resistant E. coli | 8 | [9] |

| Thiophene 5 | Colistin-Resistant A. baumannii | 16 | [9] |

| Thiophene 5 | Colistin-Resistant E. coli | 32 | [9] |

| Thiophene 8 | Colistin-Resistant A. baumannii | 32 | [9] |

| Thiophene 8 | Colistin-Resistant E. coli | 32 | [9] |

| Compound S1 | Staphylococcus aureus | 0.81 (µM/ml) | [6][10] |

| Compound S1 | Bacillus subtilis | 0.81 (µM/ml) | [6][10] |

| Compound S1 | Escherichia coli | 0.81 (µM/ml) | [6][10] |

| Compound S1 | Salmonella typhi | 0.81 (µM/ml) | [6][10] |

| Compound S4 | Candida albicans | 0.91 (µM/ml) | [6][10] |

| Compound S4 | Aspergillus niger | 0.91 (µM/ml) | [6][10] |

Table 2: Anticancer Activity of Substituted Thiophenes (IC50 Values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11b | MCF-7 (Breast) | 6.55 | [11] |

| Compound 11b | HCT-116 (Colon) | 8.20 | [11] |

| Compound 15 | MCF-7 (Breast) | 9.35 | [11] |

| Compound 15 | HCT-116 (Colon) | 8.76 | [11] |

| Compound 11a | MCF-7 (Breast) | 11.36 | [11] |

| Compound 11a | HCT-116 (Colon) | 10.82 | [11] |

| Compound 16 | MCF-7 (Breast) | 15.25 | [11] |

| Compound 16 | HCT-116 (Colon) | 17.75 | [11] |

| Compound 2b | Hep3B (Liver) | 5.46 | [12] |

| Compound 2d | Hep3B (Liver) | 8.85 | [12] |

| Compound 2e | Hep3B (Liver) | 12.58 | [12] |

| Compound 1312 | SGC-7901 (Gastric) | 0.34 | [13] |

| Compound 1312 | HT-29 (Colon) | 0.36 | [13] |

| Compound 1312 | EC-9706 (Esophageal) | 3.17 | [13] |

| Compound 5 | MCF-7 (Breast) | 7.30 | [14] |

| Compound 5 | HepG-2 (Liver) | 5.3 | [14] |

| Compound 8 | MCF-7 (Breast) | 4.13 | [14] |

| Compound 8 | HepG-2 (Liver) | 3.3 | [14] |

Table 3: Anti-inflammatory Activity of Substituted Thiophenes (COX/LOX Inhibition)

| Compound ID | Enzyme | IC50 (µM) | Reference |

| Compound 4a | COX-2 | 0.31 - 1.40 | [15] |

| Compound 4j | COX-2 | 0.31 - 1.40 | [15] |

| Compound 4k | COX-2 | 0.31 - 1.40 | [15] |

| Compound 4q | COX-2 | 0.31 - 1.40 | [15] |

| Compound 21 | COX-2 | 0.67 | [7] |

| Compound 21 | LOX | 2.33 | [7] |

| Compound 29a-d | COX-2 | 0.31 - 1.40 | [7] |

| Compound 5b | COX-2 | 5.45 | [8] |

| Compound 5b | 5-LOX | 4.33 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro screening assays mentioned above.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism in a liquid medium.

1. Preparation of Materials:

-

Test Compounds: Prepare stock solutions of the substituted thiophene derivatives in a suitable solvent (e.g., DMSO).

-

Bacterial/Fungal Strains: Use standardized cultures of the test microorganisms.

-

Growth Medium: Prepare appropriate liquid broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-Well Microtiter Plates: Sterile, flat-bottom plates.

2. Inoculum Preparation:

-

From a fresh culture, prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Assay Procedure:

-

Add 100 µL of sterile broth to all wells of the 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

-

The last well in each row, containing only broth, serves as a growth control. A well with uninoculated broth serves as a sterility control.

-

Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum.

-

Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

4. Determination of MIC:

-

The MIC is the lowest concentration of the test compound that shows no visible growth (turbidity) after incubation.

Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

-

Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the substituted thiophene derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan crystals.

4. Solubilization and Absorbance Reading:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Screening: In Vitro COX/LOX Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric):

1. Reagent Preparation:

-

Prepare the assay buffer, heme, and a fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

-

Reconstitute the COX-1 or COX-2 enzyme and the substrate (arachidonic acid).

2. Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and ADHP to each well.

-

Add the test compound (substituted thiophene) or a known inhibitor (positive control) to the appropriate wells.

-

Add the COX enzyme (either COX-1 or COX-2) to all wells except the background control.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation/emission wavelength appropriate for the probe (e.g., 530-540 nm / 585-595 nm) in a kinetic mode for a set period.

3. Data Analysis:

-

Calculate the rate of the reaction (slope of the fluorescence versus time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme activity without an inhibitor.

-

The IC50 value can be calculated from the dose-response curve.

Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric):

1. Reagent Preparation:

-

Prepare a buffer solution (e.g., borate buffer, pH 9.0).

-

Prepare a solution of the substrate, linoleic acid.

-

Prepare a solution of the lipoxygenase enzyme.

2. Assay Procedure:

-

In a cuvette, mix the buffer, the test compound (substituted thiophene), and the enzyme solution.

-

Incubate the mixture for a short period.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

3. Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound compared to the uninhibited reaction.

-

Calculate the IC50 value from the dose-response curve.

Visualizing Screening Workflows and Cellular Mechanisms

The following diagrams, generated using the DOT language, illustrate a typical workflow for the initial biological screening of substituted thiophenes and a key signaling pathway affected by some anticancer thiophene derivatives.

Caption: A generalized workflow for the initial biological screening of substituted thiophenes.

Caption: Signaling pathway of tubulin polymerization inhibition by certain anticancer thiophenes.

References

- 1. MTT (Assay protocol [protocols.io]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Thienopyrimidines from Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural similarity to purine bases, such as adenine and guanine, allows them to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling pathways.[1][2] This has led to the development of thienopyrimidine derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4]

Notably, several thienopyrimidine-based compounds have been investigated as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5] The thienopyrimidine scaffold serves as a versatile platform for the synthesis of targeted therapies.

These application notes provide a detailed protocol for the synthesis of a thieno[2,3-d]pyrimidine core structure starting from Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. The synthesis involves a two-step process: cyclization to form the pyrimidinone ring, followed by chlorination to yield a key intermediate for further functionalization.

Experimental Protocols

Part 1: Synthesis of 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one

This protocol describes the cyclization of this compound with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4-one.

Materials:

-

This compound

-

Formamide

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine this compound (1 equivalent) with an excess of formamide (e.g., 10-20 equivalents).[3]

-

Attach a reflux condenser and heat the mixture to reflux. The reaction temperature is typically high, around 180-200°C.

-

Maintain the reflux for a period of 1.5 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.

-

Dry the product, 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one, in a vacuum oven.

Part 2: Synthesis of 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine

This protocol details the chlorination of the thienopyrimidinone intermediate to produce the 4-chloro derivative, a versatile building block for further synthesis.

Materials:

-

5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Toluene or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). A few drops of DMF can be added as a catalyst.[6]

-

Attach a reflux condenser and heat the mixture to reflux (approximately 110°C for POCl₃).

-

Maintain the reflux for 2 to 4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice in a beaker. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any remaining acid.

-

Dry the 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine product under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of thienopyrimidines. Please note that yields can vary based on the specific substrates and reaction conditions.

Table 1: Synthesis of 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one

| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Formamide | None | 1.5 - 4 | 180 - 200 | 75 - 90 |

Table 2: Synthesis of 4-chloro-5-ethyl-6-methylthieno[2,3-d]pyrimidine

| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 5-ethyl-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one | POCl₃ | None | 2 - 4 | 110 | 80 - 95 |

Table 3: Biological Activity of Exemplary Thienopyrimidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Target Kinase |

| Thienopyrimidine Derivative A[5] | MCF-7 (Breast) | 9.80 ± 0.93 | PI3Kα |

| Thienopyrimidine Derivative B[5] | A549 (Lung) | 11.30 ± 1.19 | PI3Kα |

| Thienopyrimidine Derivative C[7] | HT-29 (Colon) | 32.435 ± 5.5 | FLT3 |

Visualizations

Experimental Workflow

References

- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]

- 6. 4-CHLORO-5-PHENYLTHIENO[2,3-D]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Anticancer Agents from Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of thiophene-based anticancer agents. Thiophene and its derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. Many thiophene-containing compounds exert their effects through various mechanisms, such as kinase inhibition and disruption of microtubule polymerization.[1][2] This document outlines key synthetic methodologies, presents quantitative data on the anticancer activity of selected derivatives, and illustrates the relevant biological pathways.

I. Synthetic Protocols

Two of the most common and versatile methods for the synthesis of polysubstituted thiophenes are the Gewald and Paal-Knorr syntheses.

Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot, multi-component reaction that provides an efficient route to highly functionalized 2-aminothiophenes.[3][4] This method is widely used for the synthesis of precursors to various biologically active molecules.

Experimental Protocol: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is adapted from the Gewald procedure for the synthesis of a key intermediate in the development of various anticancer agents.[5][6]

Materials:

-

Cyclohexanone

-

Malononitrile

-

Sulfur (elemental)

-

Morpholine or Diethylamine (base)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol, 1.0 eq), malononitrile (10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq) in ethanol (20-30 mL).

-